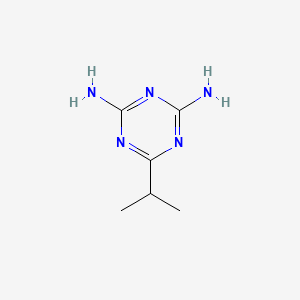

s-Triazine, 2,4-diamino-6-isopropyl-

Description

Historical Development of Triazine Chemistry and its Relevance to the Compound

The history of triazine chemistry is rooted in the mid-20th century, with the symmetrical 1,3,5-triazine (B166579) isomer being one of the oldest known organic compounds of its class. globalscitechocean.com A pivotal moment in the development of triazine chemistry was the discovery of triazine-based herbicides in 1952 by J.R. Geigy, Ltd., a Swiss chemical company. researchgate.net This discovery spurred extensive research into the synthesis and application of s-triazine derivatives.

A significant portion of s-triazine chemistry revolves around the use of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride (TCT), as a starting material. wikipedia.orgmdpi.com The three chlorine atoms on the triazine ring exhibit different reactivities, allowing for sequential nucleophilic substitution reactions. mdpi.comresearchgate.net This property enables the controlled, multi-vector expansion of the structure, facilitating the synthesis of a vast library of mono-, di-, and tri-substituted s-triazine derivatives. mdpi.commdpi.com The synthesis of compounds like s-Triazine, 2,4-diamino-6-isopropyl-, which is a type of guanamine, is conceptually linked to this chemistry, where chloro-substituents are replaced by amino and alkyl groups. Guanamines, which are derivatives of melamine (B1676169) (2,4,6-triamino-1,3,5-triazine) where one amino group is replaced by an organic group, are an important subclass of triazines. wikipedia.org

Academic Context and Research Focus of s-Triazine, 2,4-diamino-6-isopropyl-

The academic interest in s-triazine derivatives is broad, driven by their wide spectrum of biological properties. nih.gov The s-triazine core is considered a "privileged structure" in medicinal chemistry, as its derivatives have been found to possess anticancer, antiviral, antimicrobial, fungicidal, antimalarial, and herbicidal activities. mdpi.commdpi.comnih.gov Consequently, a significant research focus has been on the design and synthesis of novel s-triazine analogues to explore their therapeutic potential. nih.govresearchgate.net

Research on diamino-s-triazine derivatives, the subclass to which s-Triazine, 2,4-diamino-6-isopropyl- belongs, often investigates their potential as inhibitors of specific enzymes or as building blocks for more complex molecules. mdpi.com For instance, hybrids of 4,6-diamino-1,2-dihydro-1,3,5-triazine have been studied as potential inhibitors of dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR), enzymes that are critical targets in cancer therapy. mdpi.com While extensive research on the specific biological activities of s-Triazine, 2,4-diamino-6-isopropyl- is not widely documented in the provided results, its structural similarity to other biologically active guanamines and diamino-s-triazines places it within this active area of academic investigation. The field continues to explore structure-activity relationships (SAR) to develop more selective and potent therapeutic agents based on the s-triazine scaffold. mdpi.comnih.gov

Structural Features and Nomenclature in Scholarly Literature for s-Triazine, 2,4-diamino-6-isopropyl-

s-Triazine, 2,4-diamino-6-isopropyl- possesses a planar, aromatic 1,3,5-triazine core. This heterocyclic ring is substituted with two primary amino groups (-NH2) at positions 2 and 4, and an isopropyl group (-CH(CH3)2) at position 6. The presence of the nitrogen-containing heterocyclic ring and the amino substituents allows for various noncovalent interactions, which is often a key feature in the biological activity of related compounds. wikipedia.org

The compound is identified in scientific literature and chemical databases by several names and identifiers. The systematic IUPAC name is 6-propan-2-yl-1,3,5-triazine-2,4-diamine. nih.gov It is also commonly referred to by the synonym Isobutyroguanamine. nih.gov

Table 1: Chemical and Physical Properties of s-Triazine, 2,4-diamino-6-isopropyl- Data sourced from PubChem. nih.gov

| Property | Value |

| Molecular Formula | C6H11N5 |

| Molecular Weight | 153.19 g/mol |

| IUPAC Name | 6-propan-2-yl-1,3,5-triazine-2,4-diamine |

| CAS Number | 5397-04-6 |

| Canonical SMILES | CC(C)C1=NC(=NC(=N1)N)N |

| InChI Key | OOEGQLPPMITCBZ-UHFFFAOYSA-N |

| Monoisotopic Mass | 153.10144537 Da |

Table 2: Nomenclature and Identifiers for s-Triazine, 2,4-diamino-6-isopropyl- Data sourced from PubChem. nih.gov

| Type | Identifier |

| IUPAC Name | 6-propan-2-yl-1,3,5-triazine-2,4-diamine |

| Synonym | Isobutyroguanamine |

| CAS Number | 5397-04-6 |

| PubChem CID | 21498 |

| EC Number | 226-418-5 |

| Molecular Formula | C6H11N5 |

Structure

3D Structure

Properties

CAS No. |

5397-04-6 |

|---|---|

Molecular Formula |

C6H11N5 |

Molecular Weight |

153.19 g/mol |

IUPAC Name |

6-propan-2-yl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C6H11N5/c1-3(2)4-9-5(7)11-6(8)10-4/h3H,1-2H3,(H4,7,8,9,10,11) |

InChI Key |

OOEGQLPPMITCBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=NC(=N1)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Synthesis Strategies for S Triazine, 2,4 Diamino 6 Isopropyl

Classical and Contemporary Synthetic Routes to s-Triazine, 2,4-diamino-6-isopropyl- and Related Diaminotriazines

The construction of the 2,4-diamino-s-triazine core can be achieved through several established and emerging synthetic pathways. These routes primarily involve the formation of the triazine ring from acyclic precursors or the functionalization of a pre-formed triazine core.

Cyclization and Condensation Pathways

One of the most direct methods for synthesizing 2,4-diamino-6-alkyl-s-triazines involves the condensation reaction between dicyandiamide (B1669379) (cyanoguanidine) and a corresponding nitrile. For the target compound, this would involve the reaction of dicyandiamide with isobutyronitrile. This pathway is advantageous as it builds the desired substituted triazine ring in a single, convergent step.

Microwave irradiation has been shown to be an effective green procedure for this type of reaction, often reducing the need for solvents and significantly shortening reaction times. rsc.orgresearchgate.net The reaction of dicyandiamide with various nitriles under microwave irradiation can produce 2,4-diamino-1,3,5-triazine derivatives in good yields. rsc.org This method is considered environmentally friendly due to the reduction in solvent use during both synthesis and purification. rsc.org

Another approach involves three-component condensation reactions. For instance, a library of 6,N²-diaryl-1,3,5-triazine-2,4-diamines was prepared using a one-pot, microwave-assisted method from cyanoguanidine, aromatic aldehydes, and arylamines, demonstrating the versatility of condensation strategies. nih.gov While not directly producing the isopropyl derivative, this highlights the power of multi-component reactions in generating diverse diaminotriazines.

Role of Cyanuric Chloride and Other Precursors in Directed Synthesis

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a cornerstone precursor for the synthesis of a vast array of substituted s-triazines, including the structurally related and commercially significant herbicide, atrazine (B1667683). nih.govmdpi.comwikipedia.org The synthetic strategy relies on the differential reactivity of the three chlorine atoms on the triazine ring, which allows for sequential and controlled nucleophilic substitution. nih.gov

The substitution of the chlorine atoms is highly temperature-dependent:

The first chlorine atom is typically substituted at low temperatures, around 0 °C. nih.govmdpi.com

The second chlorine is replaced at room temperature. nih.govmdpi.com

Substitution of the third chlorine atom requires higher temperatures, often at the boiling point of the solvent. nih.gov

This reactivity profile enables the directed synthesis of unsymmetrically substituted triazines. For example, the industrial synthesis of atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) involves the stepwise reaction of cyanuric chloride with isopropylamine (B41738) and then ethylamine. google.comcore.ac.uk Sodium hydroxide (B78521) is typically used to scavenge the hydrochloric acid produced during the reaction. core.ac.uk While this route produces a chloro-diamino-s-triazine, a subsequent step would be required to replace the final chlorine with a hydrogen or another amino group to arrive at a compound structurally analogous to 2,4-diamino-6-isopropyl-s-triazine.

The synthesis of 2,4-dichloro-6-mono-substituted amino-s-triazines, key intermediates, can be achieved by reacting cyanuric chloride with a mono-substituted amine like isopropylamine at elevated temperatures (115-175 °C) in an anhydrous system. google.com These intermediates can then be reacted with another amine to form the final di-amino product. google.com

Green Chemistry Principles in the Synthesis of Triazine Derivatives

The growing emphasis on environmental sustainability has driven the development of greener synthetic protocols for triazine derivatives. nih.govrsc.org These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials compared to classical approaches. nih.govjocpr.com

Catalytic and Solvent-Free Methods

Modern synthetic techniques such as microwave irradiation and sonochemistry have been successfully applied to the synthesis of 1,3,5-triazines, offering significant advantages over conventional heating. nih.govmdpi.com

Microwave-Assisted Synthesis: This technique provides rapid and efficient heating, leading to dramatically reduced reaction times and often higher yields. chim.it Symmetrical and unsymmetrical triazines have been obtained in good to excellent yields in short reaction times under solvent-free conditions using microwaves. chim.it For example, a microwave-assisted method using DMF as a solvent and tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst achieved yields of up to 88% in just 150 seconds. mdpi.com

Sonochemical Synthesis: The use of ultrasound irradiation can also significantly accelerate reactions. A sonochemical protocol for synthesizing 1,3,5-triazine (B166579) derivatives using water as the solvent was able to produce most compounds with yields over 75% in as little as 5 minutes. nih.gov This method was determined to be 13 times "greener" than classical synthesis based on the 12 principles of green chemistry. nih.gov

Solvent-Free Synthesis: Conducting reactions without a solvent is a key principle of green chemistry. researchgate.net Symmetrically substituted 1,3,5-triazines have been prepared by the cyclotrimerization of nitriles under solvent-free conditions using silica-supported Lewis acids as recyclable and environmentally benign catalysts. researchgate.netscribd.com N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide has also been used as an efficient catalyst for the one-pot, solvent-free synthesis of triazines at 100 °C. rsc.org

Interactive Table: Comparison of Green Synthesis Methods for Triazines

| Method | Conditions | Reaction Time | Yield | Green Advantage | Reference |

| Microwave Irradiation | Solvent-free, 50 W, 150 °C | 5 minutes | Good to Excellent | Reduced time, energy, and solvent use | chim.it |

| Microwave Irradiation | DMF, TBAB catalyst | 150 seconds | Up to 88% | Rapid reaction, high efficiency | mdpi.com |

| Sonochemistry | Water as solvent | 5 minutes | > 75% | Use of water, very short time, energy efficient | nih.gov |

| Catalytic | Solvent-free, Lewis acid catalyst | 24 hours (heating) | High | Recyclable catalyst, no solvent | researchgate.netscribd.com |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgprimescholars.com The ideal atom economy is 100%, where all reactant atoms are found in the product, and no byproducts are formed. primescholars.com

Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% wikipedia.org

When comparing synthetic routes to diaminotriazines, addition reactions are generally more atom-economical than substitution reactions.

Route 1: Cyclization of Dicyandiamide and Isobutyronitrile C₂H₄N₄ (Dicyandiamide) + C₄H₇N (Isobutyronitrile) → C₆H₁₁N₅ (2,4-diamino-6-isopropyl-s-triazine) This is an addition reaction. Assuming it proceeds without catalysts or reagents that are consumed, the atom economy is 100%, representing an ideal green chemical process.

Route 2: Substitution of Cyanuric Chloride C₃Cl₃N₃ (Cyanuric Chloride) + 2 RNH₂ (Amine) + H₂ (for dechlorination) → C₃H(RNH)₂N₃ + 3 HCl This route generates significant byproducts, primarily hydrochloric acid (which must be neutralized, creating salt waste) and involves the loss of chlorine atoms. core.ac.uk Therefore, its atom economy is inherently much lower than 100%. Poor atom economy is a common feature in many syntheses in the fine chemicals and pharmaceutical industries. wikipedia.org

Maximizing reaction efficiency by optimizing conditions to achieve high yields is also crucial, as it reduces waste from starting materials and minimizes the need for complex purification procedures.

Optimization and Scale-Up Considerations for Research Applications

Transitioning a synthetic protocol from a small laboratory scale to a larger scale for extensive research or preclinical studies requires careful optimization of reaction parameters. Key factors include temperature, pressure, reaction time, catalyst loading, and solvent choice.

For triazine synthesis starting from cyanuric chloride, controlling the temperature is critical to ensure selective substitution and prevent the formation of undesired byproducts like propazine (B92685) and simazine. core.ac.uk In aqueous media, for example, isopropylamine was found to react faster with the first intermediate (mono-substituted triazine) than with cyanuric chloride, leading to propazine as a byproduct. core.ac.uk In contrast, using a solvent like toluene (B28343) favored the desired reaction with cyanuric chloride. core.ac.uk

When scaling up microwave-assisted reactions, challenges can arise. While small-scale (0.5-1 g) reactions may proceed with high yields, increasing the scale can sometimes lead to the formation of side products and lower yields. mdpi.com In such cases, re-optimization of the microwave power and reaction time is necessary to maintain high efficiency irrespective of the scale. mdpi.com

Industrial processes for related compounds like atrazine often involve multi-step, one-pot procedures where reagents are added sequentially to a reactor. google.com Optimization involves precisely controlling the rate of addition, temperature at each stage, and stirring time to maximize the yield and purity of the final product. google.com For research applications requiring larger quantities of material, adopting such controlled, stepwise procedures can be beneficial for ensuring reproducibility and achieving high purity.

Mechanistic Studies of Chemical Transformations Involving S Triazine, 2,4 Diamino 6 Isopropyl

Nucleophilic Substitution Reactions on the Triazine Ring

Nucleophilic substitution is the most characteristic reaction of the s-triazine core, but the reactivity is highly dependent on the nature of the substituents attached to the ring. The synthesis of most substituted s-triazines, including 2,4-diamino-6-isopropyl-s-triazine, begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This precursor readily undergoes sequential nucleophilic aromatic substitution (SNAr) reactions where the chlorine atoms act as excellent leaving groups. nih.gov

The substitution process is stepwise and controllable by temperature:

The first chlorine can be substituted at low temperatures (0–5 °C). nih.gov

The second substitution requires moderately increased temperatures, often room temperature. nih.gov

The final substitution to form a trisubstituted triazine necessitates heating or reflux conditions. nih.gov

This decreasing reactivity is because each substitution with an electron-donating nucleophile (like an amine) increases the electron density of the triazine ring, making it less electrophilic and thus less susceptible to further nucleophilic attack. nih.gov

For s-Triazine, 2,4-diamino-6-isopropyl-, the triazine ring is already fully substituted with groups that are not good leaving groups under typical SNAr conditions. The carbon-nitrogen bonds of the amino groups are strong, and the amide anion (NH₂⁻) is a very poor leaving group. Consequently, the compound is highly resistant to further nucleophilic substitution on the triazine ring itself. Unlike its chlorinated precursors, it does not readily react with nucleophiles to displace its amino or isopropyl substituents.

A specialized type of substitution, the nucleophilic substitution of hydrogen (SNH), has been demonstrated on the unsubstituted 1,3,5-triazine (B166579) ring using an oxidant, which allows for the direct introduction of amino groups without a leaving group. thieme-connect.comresearchgate.net However, this mechanism is not applicable to the fully substituted 2,4-diamino-6-isopropyl-s-triazine.

Table 1: Comparison of Nucleophilic Substitution Reactivity

| Compound | Leaving Group | Reactivity towards Nucleophiles | Mechanism |

| 2,4,6-Trichloro-1,3,5-triazine | Cl⁻ | High | SNAr |

| s-Triazine, 2,4-diamino-6-isopropyl- | None (NH₂⁻ is a poor leaving group) | Very Low | Resistant to SNAr |

Electrophilic and Radical Reaction Pathways

The s-triazine ring is profoundly electron-deficient, which makes it strongly deactivated towards electrophilic aromatic substitution. While benzene (B151609) readily undergoes reactions like nitration, halogenation, and Friedel-Crafts alkylation, the s-triazine ring is generally inert to these transformations. mdpi.com

The two amino groups on the 2,4-diamino-6-isopropyl-s-triazine molecule are electron-donating and act as activating groups. However, their activating influence is typically insufficient to overcome the strong deactivating effect of the three ring nitrogens. Therefore, electrophilic attack on the ring carbons is not a feasible reaction pathway. Under forcing conditions, electrophilic reactions may occur on the exocyclic amino groups rather than the ring itself.

Radical reaction pathways for s-triazines are less common but not unknown. For the related herbicide atrazine (B1667683), reactions with polysulfides have been suggested to involve free radical anions via a single-electron transfer (SRN1) mechanism. However, specific studies detailing radical-mediated transformations for 2,4-diamino-6-isopropyl-s-triazine are not prevalent in the literature. Its reaction pathways remain dominated by the stability of the aromatic core and the reactivity of its side chains under specific conditions.

Photochemical and Thermal Degradation Mechanisms (Intrinsic Chemical Stability)

The s-triazine ring is known for its considerable thermal stability, a characteristic that has led to its incorporation into heat-resistant polymers and flame retardants. This stability arises from its aromatic nature and the strength of the bonds within the heterocyclic system. Therefore, s-Triazine, 2,4-diamino-6-isopropyl- is expected to be a thermally stable compound, with degradation occurring only at elevated temperatures. Thermal decomposition would likely proceed via the degradation of the isopropyl side chain or the amino groups before the cleavage of the triazine ring itself.

Photochemical degradation requires the absorption of UV radiation. While the triazine ring can absorb UV light, its intrinsic degradation via photolysis is often slow. The process can be accelerated by photosensitizers or occur in the presence of reactive oxygen species. Plausible photochemical degradation pathways for 2,4-diamino-6-isopropyl-s-triazine, based on studies of similar compounds, could include:

Oxidation of the Isopropyl Group: The tertiary carbon of the isopropyl group could be susceptible to photo-oxidation, potentially leading to the formation of a hydroxylated intermediate or subsequent cleavage.

Deamination: Photolytic cleavage of the C-N bond could lead to the removal of one or both amino groups, replacing them with hydroxyl groups if water is present.

Ring Cleavage: Under high-energy UV irradiation or advanced oxidation conditions, the stable triazine ring can be fragmented into smaller molecules like urea, ammonia (B1221849), and carbon dioxide.

Table 2: Potential Photochemical and Thermal Degradation Products

| Degradation Pathway | Potential Intermediate/Final Products | Conditions |

| Thermal Decomposition | Smaller nitrogenous fragments, char | High Temperature (>300°C) |

| Photo-oxidation | 2,4-diamino-6-(2-hydroxyisopropyl)-s-triazine | UV, presence of oxygen |

| Photohydrolysis/Deamination | 2-amino-4-hydroxy-6-isopropyl-s-triazine (Ammeline analogue) | UV, aqueous environment |

| Ring Cleavage | Cyanuric acid, Ammelide, Urea, Ammonia, CO₂ | High-energy UV, Advanced Oxidation Processes |

Catalytic Transformations and Their Underlying Mechanisms

Catalytic methods are often employed to achieve transformations of stable s-triazine compounds that are otherwise difficult. These can be broadly categorized into degradative and synthetic processes.

Catalytic Degradation: Due to the persistence of some triazine-based herbicides in the environment, their catalytic degradation has been extensively studied. A primary method is through Advanced Oxidation Processes (AOPs), which often involve a catalyst.

Photocatalysis: Heterogeneous photocatalysis, commonly using titanium dioxide (TiO₂) as a catalyst, is an effective method for degrading triazines. The mechanism involves the generation of highly reactive hydroxyl radicals (•OH) upon UV irradiation of the catalyst. These radicals are powerful, non-selective oxidizing agents that attack the triazine molecule, leading to side-chain oxidation, deamination, dealkylation, and eventual mineralization of the triazine ring to CO₂, H₂O, and inorganic nitrogen compounds.

Enzymatic Degradation: In biological systems, microorganisms have evolved enzymes capable of metabolizing triazine compounds. mdpi.com While specific enzymes for 2,4-diamino-6-isopropyl-s-triazine are not widely documented, the mechanisms for related compounds provide a clear model. Key enzyme classes include:

Hydrolases/Deaminases: These enzymes catalyze the hydrolytic removal of amino groups from the triazine ring, replacing them with hydroxyl groups. For example, an enzyme analogous to melamine (B1676169) deaminase could potentially convert an amino group on the target molecule to a hydroxyl group.

Oxygenases: Enzymes such as cytochrome P450 monooxygenases can catalyze the oxidation of the alkyl side chains, initiating the degradation process. The isopropyl group on the molecule would be a likely target for such an enzymatic attack.

Catalytic Synthesis: While the target compound itself is typically synthesized via non-catalytic nucleophilic substitution, related catalytic reactions in triazine chemistry include the catalytic hydroamination of olefins, which can form C-N bonds under the influence of metal catalysts. nih.gov Such methods, however, are generally not used for the modification of a pre-formed, fully substituted triazine ring like that in 2,4-diamino-6-isopropyl-s-triazine.

Derivatization and Functionalization Strategies of S Triazine, 2,4 Diamino 6 Isopropyl

Amine Group Functionalization and Modification

The two amino groups on the s-triazine ring are primary sites for chemical reactions, allowing for the introduction of a wide array of functional groups. These modifications can significantly alter the molecule's chemical and physical properties.

Alkylation and Acylation Studies

N-alkylation introduces alkyl groups onto the nitrogen atoms of the amino substituents. This process can be achieved through various synthetic methods, often involving the reaction of the diamino triazine with alkyl halides or other alkylating agents. acsgcipr.org The construction of these carbon-nitrogen bonds is a fundamental transformation in organic synthesis. acsgcipr.org Studies have shown that N-dealkylation of both the ethylamino and isopropylamino groups can occur, highlighting the reactivity of these sites. nih.govnih.gov This reactivity is crucial for both synthetic modifications and understanding the metabolic pathways of related compounds. nih.gov

Acylation involves the introduction of an acyl group (R-C=O) to the amino nitrogen. This reaction is typically performed using acyl chlorides or anhydrides and can be used to synthesize a range of amide derivatives. These modifications can influence the electronic properties and steric hindrance around the triazine core.

| Reaction Type | Reagent Class | Resulting Functional Group | Potential Impact on Properties |

| Alkylation | Alkyl halides, Sulfonates | Substituted Amine | Increased lipophilicity, Altered steric profile |

| Acylation | Acyl chlorides, Anhydrides | Amide | Modified electronic properties, Hydrogen bonding potential |

Formation of Substituted Amino Triazine Derivatives

The synthesis of substituted amino triazine derivatives is a broad field, leveraging the reactivity of the amine groups to create diverse molecular structures. The sequential substitution of chlorine atoms on a precursor like cyanuric chloride with different amines at controlled temperatures is a common strategy. mdpi.com This allows for the precise installation of various amino substituents, including the isopropylamino group.

Research has demonstrated the synthesis of numerous functionalized 2,4-diamino-1,3,5-triazines. For example, hybrid molecules have been created by linking 2,4-diamino-1,3,5-triazines with other heterocyclic structures like coumarins. mdpi.com Furthermore, complex derivatives have been synthesized by reacting biguanide (B1667054) precursors with esters to form the triazine ring, followed by further modifications. ijpras.comnih.gov These synthetic routes open pathways to a vast library of compounds with tailored functionalities. For instance, novel 4,6-disubstituted s-triazin-2-yl amino acid derivatives have been prepared and characterized, showcasing the potential for creating complex bioactive molecules. nih.gov

Isopropyl Group Modifications and Their Synthetic Utility

While the amino groups are common sites for functionalization, the isopropyl group also presents opportunities for modification, although it is generally less reactive. Reactions targeting the isopropyl group are less common but can be synthetically useful for creating unique analogues.

Oxidation of the isopropyl group can lead to the formation of alcohol or ketone functionalities. These reactions might require strong oxidizing agents and carefully controlled conditions to avoid degradation of the triazine ring. The introduction of these oxygen-containing functional groups can increase the polarity and hydrogen bonding capabilities of the molecule.

Another potential modification is through free-radical reactions, which could allow for halogenation or other substitutions on the isopropyl chain. These modifications can serve as handles for further synthetic transformations, expanding the range of accessible derivatives.

Halogenation and Other Ring-Substituted Analogues

Direct substitution on the triazine ring itself, other than at the positions bearing the amino and isopropyl groups, is a key strategy for creating analogues. The most common precursor for s-triazine derivatives is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). core.ac.uk The chlorine atoms on cyanuric chloride are highly reactive and can be sequentially replaced by various nucleophiles, including amines like isopropylamine (B41738). core.ac.ukgoogle.com

The synthesis of the parent compound often involves the step-wise reaction of cyanuric chloride with isopropylamine and another amine. acs.org By carefully controlling the stoichiometry and reaction conditions (e.g., temperature), it is possible to isolate intermediates with one or two chlorine atoms remaining on the ring. core.ac.uk These halogenated analogues are valuable synthetic intermediates. For instance, a 2-chloro-4,6-bis(alkylamino)-s-triazine can be hydrolyzed to form the corresponding 2-hydroxy derivative. core.ac.uk The remaining chlorine atom can be displaced by other nucleophiles, such as thiols or alkoxides, to generate a wide variety of ring-substituted analogues. mdpi.com

| Precursor | Reagent | Product Type | Synthetic Utility |

| Cyanuric Chloride | Isopropylamine | 2,4-dichloro-6-isopropylamino-s-triazine | Intermediate for further substitution |

| 2-chloro-diamino-s-triazine | Water/Base | 2-hydroxy-diamino-s-triazine | Altered solubility and electronic properties |

| 2-chloro-diamino-s-triazine | Thiol | 2-thio-diamino-s-triazine | Introduction of sulfur functionality |

Synthesis of Polymeric and Supramolecular Architectures Incorporating s-Triazine, 2,4-diamino-6-isopropyl- Moieties

The distinct structural features of s-triazine, 2,4-diamino-6-isopropyl-, particularly its hydrogen bonding capabilities (donor-donor-acceptor sites on the amino groups and ring nitrogens), make it an excellent building block for creating larger, organized structures.

Polymeric Architectures: The diamino-s-triazine unit can be incorporated into polymer chains either as a pendant group or as part of the main backbone. This can be achieved by first synthesizing a triazine monomer containing a polymerizable functional group (e.g., a vinyl or acrylate (B77674) group) attached to one of the amino groups or the isopropyl group. Subsequent polymerization of this monomer leads to polymers bearing the triazine moiety. These polymers can exhibit interesting properties, such as specific recognition capabilities or thermal stability, derived from the triazine units.

Supramolecular Architectures: Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to assemble molecules into well-defined, higher-order structures. The hydrogen bonding pattern of 2,4-diamino-s-triazines is complementary to that of other molecules, such as those containing barbiturate (B1230296) or melamine (B1676169) motifs. This predictable recognition allows for the self-assembly of complex supramolecular structures like rosettes, tapes, and networks. The isopropyl group can influence the packing and solubility of these assemblies. By designing and synthesizing triazine derivatives with specific functionalities, it is possible to direct the formation of these architectures and create novel materials with applications in areas like molecular recognition, sensing, and nanotechnology.

Advanced Applications of S Triazine, 2,4 Diamino 6 Isopropyl in Chemical Research and Materials Science

s-Triazine, 2,4-diamino-6-isopropyl- as a Building Block for Polymers and Advanced Materials

The unique structural and chemical characteristics of s-triazine, 2,4-diamino-6-isopropyl-, also known as isobutyroguanamine, make it a valuable building block for the synthesis of advanced polymers and materials. nih.gov The presence of a rigid triazine core, coupled with reactive amino groups and a customizable isopropyl substituent, allows for the creation of polymers with a range of desirable properties.

Monomer in Polymer Synthesis and Characterization

The diamino functionality of s-triazine, 2,4-diamino-6-isopropyl- enables its use as a monomer in various polymerization reactions, particularly in the formation of polyamides and other condensation polymers. researchgate.net The synthesis of polymers based on s-triazine often involves the reaction of the amino groups with dicarboxylic acids or their derivatives. researchgate.net The resulting polymers incorporate the thermally stable triazine ring into the polymer backbone, which can enhance the material's thermal and chemical resistance.

The synthesis of triazine-based polymers can be achieved through methods like solution polymerization. For instance, new s-triazine polyamides have been synthesized using s-triazine dicarboxylic acid derivatives reacted with various diamines. researchgate.net The characterization of these polymers typically involves techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of characteristic functional groups, nuclear magnetic resonance (NMR) for structural elucidation, and thermogravimetric analysis (TGA) to evaluate thermal stability. researchgate.net

The properties of the resulting polymers are significantly influenced by the nature of the substituents on the triazine ring. researchgate.net The isopropyl group in s-triazine, 2,4-diamino-6-isopropyl- can influence the polymer's solubility and processing characteristics.

Development of Functional Polymers and Composites

The versatility of the s-triazine core allows for the development of functional polymers with tailored properties for specific applications. mdpi.comempa.ch Functional polymers are macromolecules that possess specific chemical or physical functionalities, which can be leveraged in areas such as drug delivery, sensors, and coatings. mdpi.com The amino groups of s-triazine, 2,4-diamino-6-isopropyl- can be modified to introduce other functional moieties, or the triazine ring itself can serve as a platform for further chemical transformations. nih.govmdpi.com

Triazine-based polymers can be designed to be sequence-defined, mimicking the complexity of biological macromolecules. nih.gov This is achieved through a submonomer solid-phase synthesis approach, which allows for precise control over the sequence of different triazine units within the polymer chain. nih.gov Such control over the polymer architecture opens up possibilities for creating materials with advanced functions, including the potential for backbone-backbone interactions that could influence conformational folding or intermolecular assembly. nih.gov

Ligand Chemistry and Coordination Compound Research

The nitrogen atoms within the s-triazine ring and the exocyclic amino groups of s-triazine, 2,4-diamino-6-isopropyl- possess lone pairs of electrons, making this compound an excellent candidate for use as a ligand in coordination chemistry. tcarts.inmdpi.com These nitrogen atoms can coordinate with metal ions to form a wide variety of coordination compounds with diverse structures and potential applications. tcarts.inmdpi.com

Metal-Organic Frameworks (MOFs) with Triazine Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netscholaris.ca The properties of MOFs, such as their porosity, stability, and functionality, can be tuned by judiciously selecting the metal and organic linker. researchgate.net Triazine-based ligands, including derivatives of s-triazine, 2,4-diamino-6-isopropyl-, are attractive for the construction of MOFs due to their rigidity and defined geometry, which can lead to well-ordered framework structures. researchgate.netrsc.org

The design of the organic linker is crucial in determining the final topology and properties of the MOF. researchgate.netyoutube.com The use of triazine-based linkers can introduce nitrogen-rich environments within the pores of the MOF, which can be advantageous for applications such as gas storage and separation, where interactions with the nitrogen atoms can enhance selectivity. scholaris.carsc.org For example, amino-functionalized MOFs have shown potential for the separation of acetylene (B1199291) and ethylene. rsc.org While specific examples using s-triazine, 2,4-diamino-6-isopropyl- as a primary linker in MOFs are not extensively detailed in the provided context, the principles of MOF design using analogous triazine linkers are well-established. researchgate.netnih.gov

| MOF Topology | Linker Type | Metal Cluster | Key Feature |

|---|---|---|---|

| pto | Tritopic carboxylate | Paddle-wheel SBU | Interwoven structure |

| tbo | Tritopic carboxylate | Paddle-wheel SBU | High void fraction |

Design of Catalytic Systems (e.g., Organocatalysis, Transition Metal Catalysis)

The coordination complexes formed from s-triazine, 2,4-diamino-6-isopropyl- and metal ions have potential applications in catalysis. The triazine ligand can influence the electronic and steric environment of the metal center, thereby tuning its catalytic activity. tcarts.in Transition metal complexes of symmetric triazines have been a subject of growing interest for their potential pharmacological and catalytic properties. tcarts.in

In the realm of organocatalysis, the basic nitrogen sites on the triazine ring can be utilized to catalyze various organic reactions. While the provided information does not detail specific organocatalytic applications of s-triazine, 2,4-diamino-6-isopropyl-, the general principles of using nitrogen-containing heterocyclic compounds as organocatalysts are well-known.

Furthermore, triazine derivatives can serve as scaffolds for the synthesis of more complex catalytic systems. For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) is a derivative of cyanuric chloride and has been widely used as a condensing reagent in peptide chemistry, highlighting the utility of the triazine core in facilitating chemical reactions. researchgate.net

Supramolecular Chemistry and Self-Assembly Studies

The ability of s-triazine, 2,4-diamino-6-isopropyl- to participate in specific and directional non-covalent interactions, particularly hydrogen bonding, makes it a valuable synthon in the field of supramolecular chemistry. researchgate.netresearchgate.net Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by intermolecular forces. researchgate.netrsc.org

The 2,4-diamino-s-triazine moiety possesses a well-defined array of hydrogen bond donors (the amino groups) and acceptors (the ring nitrogen atoms). researchgate.netrsc.org This arrangement allows for the formation of robust and predictable hydrogen-bonding networks. researchgate.netnih.gov These interactions can lead to the self-assembly of individual molecules into well-ordered, higher-order structures such as tapes, rosettes, and layers. researchgate.netrsc.org

Hydrogen Bonding Networks and Crystal Engineering

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The 2,4-diamino-s-triazine core is a powerful and reliable building block, or synthon, in this field due to its predictable and robust hydrogen bonding patterns.

The two amino (-NH₂) groups on the triazine ring act as excellent hydrogen bond donors, while the ring nitrogen atoms serve as hydrogen bond acceptors. This specific arrangement facilitates the formation of highly stable, self-complementary hydrogen-bonded pairs. The most common and stable of these is the R²₂(8) graph set motif, where two triazine molecules form a dimer through a pair of N-H···N hydrogen bonds. This interaction is exceptionally robust and is observed across a wide range of 2,4-diamino-s-triazine derivatives. rsc.org

| Interaction Type | Donor | Acceptor | Common Supramolecular Motif | Role of Isopropyl Group |

| Self-Complementary Pairing | Amino Group (N-H) | Triazine Ring (N) | Dimer Formation (R²₂(8) graph set) | Steric influence on crystal packing |

| Inter-Dimer Assembly | Amino Group (N-H) | Triazine Ring (N) | 1D Tapes, 2D Sheets | Dictates inter-tape/sheet spacing and orientation |

| Co-crystal Formation | Amino Group (N-H) | External Acceptor (e.g., Carboxyl O) | Heterosynthons (e.g., with carboxylic acids) | Modulates solubility and guest-fitting |

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of unique structural complexes where one molecule (the host) creates a binding site that accommodates another molecule (the guest). mdpi.com The predictable hydrogen bonding of s-Triazine, 2,4-diamino-6-isopropyl- makes it an excellent candidate for constructing molecular hosts capable of recognizing and binding specific guests.

Research on the analogous 2,4-diamino-6-methyl-1,3,5-triazine has demonstrated its ability to form intricate host-guest assemblies with aliphatic dicarboxylic acids. researchgate.net In these systems, the triazine molecules self-assemble via N-H···N hydrogen bonds to form a robust network, creating voids or channels. These cavities can then encapsulate guest molecules, such as the dicarboxylic acids. The outcome of the assembly can be directed by subtle chemical factors; for instance, acids with a pKa below 3.0 tend to integrate into the host network, trapping water or solvent molecules as guests, whereas acids with a pKa above 3.0 are themselves encapsulated as guests within a pure triazine host network. researchgate.net

s-Triazine, 2,4-diamino-6-isopropyl- is expected to exhibit similar behavior. The core interactions driving the assembly—N-H···N bonds forming the host framework and N-H···O bonds for guest recognition—remain unchanged. The isopropyl group would primarily function to modify the size, shape, and chemical environment of the cavities within the host framework. Its larger, more hydrophobic nature compared to a methyl group would likely create larger voids and favor the inclusion of nonpolar or amphiphilic guest molecules. This allows for a degree of "tuning" in the molecular recognition properties of the host lattice, enabling selective binding of guests based on size, shape, and chemical complementarity.

| Assembly Type | Host Component | Guest Component | Driving Interaction | Influence of Isopropyl Group |

| Channel Host | Triazine Network | Dicarboxylic Acid (pKa > 3.0) | N-H···N (host); N-H···O (recognition) | Increases channel diameter and hydrophobicity |

| Integrated Network | Triazine + Acid (pKa < 3.0) | Solvent/Water | N-H···N and N-H···O | Affects overall packing and solvent accessible volume |

Research Applications in Chemo- and Biosensor Development (Excluding Clinical Diagnostics)

A chemosensor is a device that transforms chemical information into an analytically useful signal. The development of selective chemosensors often relies on molecular recognition, where a receptor unit selectively binds to a target analyte. The 2,4-diamino-s-triazine scaffold is a promising platform for designing such receptor units due to its well-defined array of hydrogen bond donors and acceptors and its ability to coordinate with metal ions.

While specific sensor applications for s-Triazine, 2,4-diamino-6-isopropyl- are not extensively documented, the functional core is well-suited for this purpose. The two amino groups and three ring nitrogens can act as a multidentate binding site for various analytes. For instance, this motif could be incorporated into a larger molecular structure containing a chromophore or fluorophore. Upon binding of a target analyte through hydrogen bonding or coordination, the electronic properties of the triazine ring would be perturbed, leading to a change in the optical signal (e.g., a change in color or fluorescence intensity).

Potential non-clinical applications include:

Environmental Monitoring: Sensors incorporating the diamino-triazine moiety could be developed for the detection of environmental pollutants. For example, its ability to form strong hydrogen bonds with oxyanions could be harnessed to detect contaminants like phosphates or nitrates in water samples. Similarly, its metal coordination ability could be used to detect heavy metal ions. Paper-based colorimetric chemosensors have been developed for environmental monitoring of species like sulfide, demonstrating the utility of simple and rapid sensing platforms where such recognition units could be deployed. rsc.org

Industrial Process Monitoring: In industrial settings, such sensors could monitor the presence of specific small molecules, such as carboxylic acids or amines, in reaction mixtures or waste streams. The selectivity could be tuned by modifying the substituent at the 6-position, with the isopropyl group of s-Triazine, 2,4-diamino-6-isopropyl- providing a distinct steric and electronic profile.

The development of biosensors follows a similar principle, where the recognition unit is designed to bind a specific biomolecule. The triazine scaffold can be functionalized to create peptidomimetics, which are molecules that mimic the structure and function of peptides. mdpi.com These structures could be designed to recognize specific biological targets, and when coupled with a signal transducer, could form the basis of a biosensor for research applications, such as quantifying specific proteins or enzymes in a laboratory setting.

| Potential Sensor Type | Recognition Principle | Potential Analytes (Non-Clinical) | Transduction Method |

| Chemosensor | Hydrogen bonding with oxyanions | Nitrate, Phosphate, Carboxylates | Colorimetric, Fluorometric |

| Chemosensor | Coordination with metal ions | Heavy metals (e.g., Cu²⁺, Hg²⁺) | Electrochemical, Optical |

| Biosensor | Peptidomimetic recognition | Specific proteins, enzymes | Fluorescence, Electrochemical |

Environmental Research Perspectives and Degradation Pathways of S Triazine, 2,4 Diamino 6 Isopropyl and Its Analogues

Photodegradation Mechanisms in Environmental Media

Photodegradation, or photolysis, is a significant abiotic process contributing to the transformation of atrazine (B1667683) in aqueous environments. This process involves the breakdown of the atrazine molecule upon absorption of light energy, particularly ultraviolet (UV) radiation. nih.govsums.ac.ir The direct photolysis of atrazine at a wavelength of 254 nm has been shown to significantly reduce its initial concentration. sums.ac.ir

The mechanisms of photodegradation can be complex, leading to a variety of transformation products. Key pathways identified in research include:

Dechloro-hydroxylation: The chlorine atom on the triazine ring is replaced by a hydroxyl group, forming hydroxyatrazine. nih.govnih.gov This is often a primary and dominant pathway in direct UV photolysis. nih.govresearchgate.net

Dealkylation: The ethylamino or isopropylamino side chains are cleaved from the triazine ring. This results in the formation of metabolites such as deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA). nih.gov

Alkylic-oxidation: Oxidation of the alkyl side chains. nih.gov

Olefinic product formation: Formation of products with double bonds. nih.gov

The efficiency and pathways of photodegradation can be influenced by various environmental factors. For instance, dissolved organic matter (DOM) can slow down direct photodegradation by absorbing UV light. rsc.orgrsc.org Conversely, the presence of nitrates can enhance the degradation rate through the production of hydroxyl radicals (HO•), which are highly reactive oxidizing agents. rsc.orgrsc.org Studies have shown that under simulated sunlight and environmentally relevant conditions, the half-life of atrazine can be as short as a few days. rsc.org

Some of the identified photodegradation products of atrazine are listed in the table below.

| Product Category | Example Transformation Products |

| Dechloro-hydroxylated | Hydroxyatrazine (OIET) |

| Chloro-dealkylated | Deisopropylatrazine (CEAT), Deethylatrazine (CIAT), Deethyldeisopropylatrazine (CAAT) |

| Dechloro-dealkylated | 4-isopropylamino-6-ethylamino-s-triazine (IEST) |

| Alkylic-oxidated | 2-hydroxy-4-acetamido-6-ethylamino-s-triazine (OIET) |

| Delamination-hydroxylated | 4,6-dihydroxy-s-triazine (OOST) |

| Olefinic products | 2-chloro-4,6-divinylamino-s-triazine (CVVT) |

Table based on findings from multiple studies. nih.govnih.gov

Biodegradation Pathways in Soil and Aquatic Systems

Biodegradation is a primary mechanism for the dissipation of atrazine in soil and aquatic environments. nih.govnih.gov It involves the metabolic breakdown of the herbicide by microorganisms, such as bacteria and fungi, into less complex and often less toxic compounds. dntb.gov.uanih.gov The rate and extent of biodegradation are dependent on various factors including the microbial populations present, soil type, moisture, temperature, and pH. gnest.orgorst.edu

A wide range of microorganisms capable of degrading atrazine have been isolated from contaminated soils and water. tandfonline.com Bacteria such as Pseudomonas, Agrobacterium, Arthrobacter, Bacillus, and Nocardia species have demonstrated the ability to utilize atrazine as a source of carbon and/or nitrogen. tandfonline.comnih.govoup.com Fungi, particularly white-rot fungi, can also metabolize atrazine, often through oxidative-hydrolytic mechanisms. dntb.gov.uanih.gov

The microbial degradation of atrazine is an enzymatic process. A well-characterized pathway in bacteria, such as Pseudomonas sp. ADP, involves a series of hydrolytic enzymes encoded by a set of genes, commonly found on plasmids. nih.govresearchgate.net These key enzymes include:

AtzA (or TrzN): An atrazine chlorohydrolase that catalyzes the initial and rate-limiting step of hydrolytic dechlorination, converting atrazine to hydroxyatrazine. nih.govnih.gov TrzN is noted for its broad substrate range. nih.gov

AtzB: A hydroxyatrazine ethylaminohydrolase that removes the ethylamino side chain from hydroxyatrazine to form N-isopropylammelide. nih.govresearchgate.net

AtzC: An N-isopropylammelide isopropylaminohydrolase that removes the isopropylamino group, resulting in the formation of cyanuric acid. nih.govresearchgate.net

Once formed, cyanuric acid can be further mineralized by some bacteria into carbon dioxide and ammonia (B1221849), using enzymes encoded by genes such as atzD, atzE, and atzF. researchgate.net In addition to this hydrolytic pathway, oxidative pathways involving cytochrome P450 monooxygenases can initiate degradation through N-dealkylation. nih.gov

| Enzyme | Gene | Function in Atrazine Degradation |

| Atrazine chlorohydrolase | atzA / trzN | Catalyzes the hydrolytic dechlorination of atrazine to hydroxyatrazine. |

| Hydroxyatrazine ethylaminohydrolase | atzB | Removes the ethylamino group from hydroxyatrazine. |

| N-isopropylammelide isopropylaminohydrolase | atzC | Removes the isopropylamino group from N-isopropylammelide to form cyanuric acid. |

| Cyanuric acid amidohydrolase | atzD / trzD | Initiates the cleavage of the s-triazine ring by hydrolyzing cyanuric acid. |

The microbial metabolism of atrazine leads to the formation of various transformation products, also known as metabolites. The specific metabolites formed depend on the degradation pathway utilized by the microorganisms present. nih.gov The most commonly detected metabolites in soil and water are hydroxyatrazine (HA), deethylatrazine (DEA), and deisopropylatrazine (DIA). nih.govresearchgate.net

Hydroxyatrazine (HA): Formed through the hydrolytic dechlorination of atrazine, this is a major metabolite in many soil environments. nih.govnih.gov It is generally considered less mobile and less toxic than the parent atrazine molecule.

Deethylatrazine (DEA) and Deisopropylatrazine (DIA): These metabolites are formed through N-dealkylation, where the ethyl or isopropyl side chains are removed, respectively. nih.govnih.gov The ratio of DEA to atrazine is sometimes used as an indicator of atrazine breakdown in the environment. sciencedaily.com

These primary metabolites can undergo further degradation. For example, DEA and DIA can be subsequently dechlorinated or further dealkylated. nih.gov The ultimate fate of these products is often the formation of cyanuric acid, which can then be completely mineralized to CO2 and ammonia by some microbial consortia. nih.govresearchgate.net However, under certain environmental conditions, these intermediate metabolites can persist in the environment. nih.gov The presence and concentration of atrazine and its metabolites in groundwater and surface water are monitored as indicators of agricultural contamination. nih.govgnest.org

Advanced Oxidation Processes (AOPs) for Environmental Research and Remediation Studies

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil through the generation of highly reactive radical species, primarily the hydroxyl radical (HO•). scielo.brdntb.gov.ua AOPs are considered highly efficient for the degradation of recalcitrant compounds like atrazine that are resistant to conventional treatment methods. scielo.br

Several AOPs have been investigated for atrazine degradation, including:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by UV radiation to generate hydroxyl radicals. It has been shown to effectively degrade atrazine, with the final product often being ammeline. nih.govseoultech.ac.kr

Ozonation (O₃) and O₃-based AOPs: Ozone can directly react with atrazine or be combined with UV light (UV/O₃) or H₂O₂ (O₃/H₂O₂) to produce hydroxyl radicals, enhancing the degradation efficiency. scielo.brjaaru.org

Fenton and Photo-Fenton Processes: These processes use iron salts (Fe²⁺) and H₂O₂ to produce hydroxyl radicals. The reaction can be accelerated by UV or visible light (photo-Fenton). scielo.brnih.gov A cobalt-peroxymonosulfate (Co/PMS) system, which is a Fenton-like process, has also been shown to completely degrade atrazine, with the reaction rate significantly increased by solar irradiation. nih.gov

Photocatalysis: This involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon illumination with UV or visible light, generates electron-hole pairs that lead to the formation of reactive oxygen species. scielo.brnih.gov

Research indicates that AOPs can achieve high removal efficiencies for atrazine, often leading to its complete mineralization. jaaru.orgnih.gov The effectiveness of a particular AOP depends on factors like pH, the concentration of the oxidant, and the presence of other substances in the water matrix. jaaru.org

| AOP Method | Oxidizing Species | Typical Removal Efficiency |

| UV/H₂O₂ | Hydroxyl radicals (HO•) | High, can lead to complete mineralization. nih.govjaaru.org |

| O₃/H₂O₂ | Ozone (O₃), Hydroxyl radicals (HO•) | Up to 95% COD reduction. jaaru.org |

| Photo-Fenton (UV/Fe²⁺/H₂O₂) | Hydroxyl radicals (HO•) | High, can achieve over 95% removal. scielo.brnih.gov |

| Photocatalysis (e.g., UV/TiO₂) | Hydroxyl radicals (HO•), Superoxide radicals | High, can achieve complete degradation. nih.gov |

Sorption, Leaching, and Transport Phenomena in Environmental Matrices

The movement and availability of atrazine in the environment are heavily influenced by its interaction with soil and sediment components through sorption, leaching, and transport processes. dntb.gov.uanih.gov

Sorption refers to the binding of atrazine molecules to soil particles. This process is critical as it controls the concentration of atrazine in the soil solution, thereby affecting its bioavailability for degradation and its potential for transport. researchgate.netcore.ac.uk The primary factor controlling atrazine sorption is the organic carbon content of the soil; higher organic matter leads to stronger sorption. researchgate.netnih.gov Soil pH also plays a role, with sorption generally increasing as pH decreases. nih.gov The addition of organic amendments like sewage sludge can increase atrazine sorption. researchgate.net

Leaching is the downward movement of atrazine through the soil profile with percolating water. nih.gov Because atrazine does not bind strongly to many soil types, especially those with low organic matter and coarse texture, it is considered to have a high potential to leach into groundwater. epa.govorst.edu Its mobility can be higher in soils with high hydraulic conductivity. nih.gov This mobility is a key reason why atrazine is frequently detected in groundwater and surface water in agricultural areas. tandfonline.comepa.gov

Transport of atrazine from agricultural fields into aquatic systems can also occur via surface runoff. Rainfall events shortly after herbicide application can wash atrazine and its metabolites from the soil surface into nearby streams, rivers, and lakes. verdeterreprod.frnih.gov The persistence of atrazine, characterized by a soil half-life that can range from 60 to over 200 days depending on conditions, combined with its mobility, contributes to its widespread environmental occurrence. orst.educdc.gov

| Environmental Process | Key Influencing Factors | Consequence for Atrazine Fate |

| Sorption | Soil organic carbon content, soil pH, clay mineralogy. nih.govresearchgate.netnih.gov | Reduces concentration in soil solution, decreases bioavailability and mobility. |

| Leaching | Soil texture, organic matter content, rainfall/irrigation intensity, hydraulic conductivity. epa.govnih.gov | Primary pathway for groundwater contamination. |

| Transport (Runoff) | Rainfall intensity and timing, field slope, soil cover. verdeterreprod.frnih.gov | Contributes to surface water contamination. |

Analytical Methodologies for Research Oriented Detection and Quantification of S Triazine, 2,4 Diamino 6 Isopropyl

Chromatographic Techniques for Trace Analysis (e.g., GC-MS, LC-MS/MS)

Chromatographic methods coupled with mass spectrometry are the cornerstone for the trace analysis of triazine compounds in complex matrices. These techniques offer excellent selectivity and sensitivity, allowing for the detection of analytes at sub-parts-per-billion (ppb) levels.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of thermally stable and volatile compounds like many triazine derivatives. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column before being detected by a mass spectrometer. thermofisher.com For triazine analysis, specific capillary columns, such as those with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, provide good separation. thermofisher.com The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. mdpi.com This involves monitoring characteristic fragment ions of the compound, which for s-Triazine, 2,4-diamino-6-isopropyl- would be determined following initial electron ionization (EI) analysis. The detection limits for triazine herbicides using GC-MS can be as low as the parts-per-trillion (ppt) level, especially when combined with pre-concentration steps. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for analyzing many triazine compounds, particularly those that are less volatile or thermally labile. LC-MS/MS offers high sensitivity and specificity without the need for derivatization. thermofisher.com The separation is typically achieved using reversed-phase chromatography with columns like C18. researchgate.netthermofisher.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like ammonium (B1175870) acetate (B1210297) to improve ionization. thermofisher.comresearchgate.net Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This highly selective technique monitors a specific precursor ion to product ion transition, minimizing matrix interference. thermofisher.com LC-MS/MS methods can achieve detection limits in the sub-ppt range, making them suitable for trace analysis in environmental and biological samples. thermofisher.com

| Parameter | GC-MS | LC-MS/MS |

|---|---|---|

| Column Type | Capillary DB-Wax or TG-5SilMS thermofisher.commdpi.com | Reversed-phase C18 (e.g., Hypersil GOLD) thermofisher.comthermofisher.com |

| Injection Mode | Splitless thermofisher.com | Direct injection thermofisher.com |

| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Detection Mode | Selected Ion Monitoring (SIM) mdpi.com | Multiple Reaction Monitoring (MRM) thermofisher.com |

| Typical Analytes | Atrazine (B1667683), Simazine, Propazine (B92685), Cyanazine nih.gov | Atrazine, Simazine, Propazine, Atrazine-desethyl thermofisher.com |

| Achievable Detection Limits | 0.021–0.12 µg/L nih.gov | Sub-pg/mL (ppt) levels thermofisher.com |

Spectroscopic Characterization Methods (e.g., NMR, IR, UV-Vis) for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of synthesized compounds like s-Triazine, 2,4-diamino-6-isopropyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise molecular structure. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For s-Triazine, 2,4-diamino-6-isopropyl-, the ¹H NMR spectrum would be expected to show signals corresponding to the isopropyl group's methyl protons (a doublet) and methine proton (a septet), as well as signals for the amino group protons. The ¹³C NMR spectrum would show distinct signals for the isopropyl carbons and the three carbons of the triazine ring. The characterization of triazine derivatives by NMR can sometimes be complicated by low solubility in common deuterated solvents and the potential for dynamic equilibria, such as rotamers, in solution. tdx.cat

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of s-Triazine, 2,4-diamino-6-isopropyl- would exhibit characteristic absorption bands. These would include N-H stretching vibrations for the primary amino groups (typically in the 3100-3500 cm⁻¹ region), C-H stretching from the isopropyl group (around 2850-3000 cm⁻¹), and characteristic C=N stretching vibrations from the triazine ring (in the 1400-1650 cm⁻¹ region). jocpr.comsid.ir While IR spectroscopy is a valuable tool for confirming the presence of key functional groups, it has largely been complemented by NMR and MS for complete structural determination in research settings. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Triazine compounds typically exhibit strong UV absorption due to the π-electron system of the heterocyclic ring. While less specific for structural elucidation compared to NMR or MS, UV-Vis detection is commonly used in High-Performance Liquid Chromatography (HPLC) for quantitative analysis. embrapa.br The wavelength of maximum absorbance (λmax) for s-Triazine, 2,4-diamino-6-isopropyl- would be characteristic and useful for quantification in simpler sample matrices.

| Spectroscopic Technique | Expected Signals/Bands |

|---|---|

| ¹H NMR | - Doublet for isopropyl -CH₃ protons

|

| ¹³C NMR | - Signals for isopropyl methyl and methine carbons

|

| IR Spectroscopy | - N-H stretching (~3100-3500 cm⁻¹)

|

| UV-Vis Spectroscopy | - Strong absorption in the UV region (typically ~220-260 nm for related triazines) |

Electrochemical and Other Advanced Detection Methods in Research Settings

Electrochemical sensors offer a promising avenue for the rapid, sensitive, and cost-effective detection of various analytes. These methods are based on measuring the change in an electrical signal (such as current or potential) resulting from the electrochemical oxidation or reduction of the target compound at an electrode surface.

For nitrogen-containing compounds, voltammetric techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are often employed. mdpi.com The development of an electrochemical sensor for s-Triazine, 2,4-diamino-6-isopropyl- would involve modifying an electrode surface (e.g., glassy carbon electrode) with materials that can enhance the electrocatalytic activity towards the analyte. nih.gov Nanomaterials, such as metal oxides or graphene-based composites, are frequently used for this purpose due to their high surface area and excellent conductivity, which can lead to lower detection limits and improved sensitivity. mdpi.comrsc.org While specific methods for s-Triazine, 2,4-diamino-6-isopropyl- are not widely reported, the principles applied to the detection of other hazardous organic molecules, like phenols and hydrazine, could be adapted. mdpi.comnih.gov A successful sensor would offer a linear response over a specific concentration range with a low limit of detection. nih.gov

Other advanced detection methods in research settings include the use of molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule. acs.org They can be used as highly selective sorbents in sample preparation or as the recognition element in a sensor. An MIP designed for s-Triazine, 2,4-diamino-6-isopropyl- could enable its selective extraction from complex samples, significantly improving the accuracy of subsequent analysis. acs.org

Sample Preparation Strategies for Diverse Research Matrices

Effective sample preparation is a critical step to isolate s-Triazine, 2,4-diamino-6-isopropyl- from the sample matrix, concentrate it, and remove interfering substances prior to analysis. The choice of technique depends on the matrix (e.g., water, soil, biological fluids) and the analytical method used.

Solid-Phase Extraction (SPE) is the most common technique for preparing environmental water samples for triazine analysis. nih.govnih.gov It involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent. nih.gov For triazines, C18 and Oasis HLB cartridges are widely used. nih.govnih.gov The eluate is often evaporated and reconstituted in a suitable solvent for injection into a GC-MS or LC-MS/MS system. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction technique that requires minimal solvent. nih.gov In DLLME, a mixture of an extraction solvent (e.g., chlorobenzene) and a disperser solvent (e.g., acetone) is rapidly injected into the aqueous sample. This creates fine droplets of the extraction solvent, providing a large surface area for rapid extraction of the analyte. After centrifugation, the sedimented organic phase is collected and analyzed. nih.gov

For biological matrices like urine, sample preparation often involves protein precipitation followed by SPE. embrapa.br Proteins can be precipitated using an organic solvent like acetonitrile. The supernatant is then diluted and passed through an SPE cartridge for cleanup and concentration before HPLC analysis. embrapa.br

Computational and Theoretical Studies of S Triazine, 2,4 Diamino 6 Isopropyl

Quantum Chemical Calculations of Molecular Structure, Electronic Properties, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived. ms4sub.com

Molecular Structure: The first step in any computational study is to determine the molecule's most stable three-dimensional geometry. DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are widely used to perform geometry optimization. mdpi.com This process finds the lowest energy arrangement of atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles. For s-Triazine, 2,4-diamino-6-isopropyl-, these calculations would define the planarity of the triazine ring and the spatial orientation of the amino and isopropyl substituents.

Illustrative Geometric Parameters for s-Triazine, 2,4-diamino-6-isopropyl-

This table presents theoretical data representative of what would be obtained from DFT calculations. It is for illustrative purposes only.

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

| Bond Length | C-N (in triazine ring) | ~ 1.34 Å |

| C-NH₂ | ~ 1.36 Å | |

| C-C (isopropyl) | ~ 1.53 Å | |

| Bond Angle | N-C-N (in triazine ring) | ~ 126° |

| C-N-C (in triazine ring) | ~ 114° | |

| H-N-H (amino group) | ~ 118° | |

| Dihedral Angle | C-C-C-N (isopropyl to ring) | Varies with conformation |

Electronic Properties: Once the optimized geometry is obtained, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity; a larger gap suggests higher stability. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ms4sub.com For s-Triazine, 2,4-diamino-6-isopropyl-, the MEP would likely show negative potential around the nitrogen atoms of the triazine ring and positive potential near the amino group hydrogens.

Reactivity: DFT provides reactivity descriptors that quantify a molecule's behavior in chemical reactions. Fukui functions and local softness indices can be calculated to predict the most likely sites for nucleophilic, electrophilic, or radical attack. nih.gov For instance, in reactions with electrophiles, these calculations can determine whether the attack is more likely to occur on the ring nitrogen atoms or the exocyclic amino groups, a topic of interest for substituted amino-triazoles. youtube.com This information is invaluable for predicting reaction outcomes and designing synthetic pathways.

Molecular Dynamics Simulations of Molecular Interactions and Conformational Dynamics

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are employed to study the physical movements and interactions of atoms and molecules over time. iaanalysis.com MD simulations solve Newton's equations of motion for a system of particles, providing a dynamic picture of molecular behavior. frontiersin.org

Molecular Interactions: MD simulations are particularly useful for understanding how s-Triazine, 2,4-diamino-6-isopropyl- would interact with other molecules, such as solvents or biological macromolecules. iaanalysis.com By placing the molecule in a simulation box with, for example, water molecules, MD can model the formation and dynamics of hydrogen bonds and other non-covalent interactions. nih.gov This is crucial for understanding solubility and how the molecule behaves in a biological environment. In the context of drug design, MD simulations can elucidate the binding mode of a triazine derivative within the active site of a target protein, revealing key interactions that contribute to its binding affinity. nih.govnih.gov

Conformational Dynamics: The isopropyl group and the amino groups of the molecule are not static; they can rotate around single bonds. MD simulations can explore the different possible conformations of the molecule and the energy barriers between them. frontiersin.org This provides insight into the molecule's flexibility, which is a key determinant of its ability to bind to a receptor. iaanalysis.com Studies on other substituted triazines have shown that restricted rotation around the bonds connecting substituents to the triazine ring can be investigated using dynamic NMR and supported by computational models.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods are widely used to predict spectroscopic properties, which can aid in the characterization of newly synthesized compounds and the interpretation of experimental data. rsc.orgresearchgate.net

Spectroscopic Parameters:

Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov By analyzing the vibrational modes, each calculated frequency can be assigned to specific atomic motions, such as C-N stretching or N-H bending. nih.gov

NMR Spectroscopy: Quantum chemical calculations can predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. These predictions are valuable for assigning peaks in experimental spectra and confirming the molecular structure.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in UV-Vis spectra. nih.gov This helps in understanding the electronic transitions occurring within the molecule.

Illustrative Predicted IR Frequencies for s-Triazine, 2,4-diamino-6-isopropyl-

This table presents a selection of theoretical vibrational modes and their assignments. It is for illustrative purposes only.

| Predicted Frequency (cm⁻¹) | Assignment (Vibrational Mode) |

| 3550 - 3400 | N-H asymmetric & symmetric stretching |

| 3000 - 2850 | C-H stretching (isopropyl) |

| ~1650 | N-H scissoring |

| 1550 - 1450 | C=N stretching (triazine ring) |

| ~1400 | C-H bending (isopropyl) |

| ~800 | Ring out-of-plane bending |

Reaction Pathways: Computational chemistry can also be used to explore the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, a potential energy surface for a reaction can be mapped out. youtube.com This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction mechanism. For triazine derivatives, this could involve modeling their synthesis or their metabolic degradation pathways.

In Silico Design and Screening of Novel Triazine-Based Systems

The insights gained from computational studies can be leveraged for the rational design of new molecules with desired properties. This in silico (computer-based) approach is a cornerstone of modern drug discovery and materials science. youtube.com

Design and Screening: The s-triazine scaffold is a versatile building block. Computational techniques allow for the rapid creation of virtual libraries of novel triazine derivatives by modifying the substituents. rsc.org These virtual compounds can then be screened for specific properties. For example, in drug design, large libraries of molecules can be computationally docked into the active site of a target protein to predict their binding affinity. nih.gov This process, known as virtual screening, helps prioritize a smaller number of promising candidates for chemical synthesis and experimental testing, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of molecules and their biological activity or other properties. ms4sub.com By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of triazine derivatives and correlating them with their experimentally measured activity, a predictive QSAR model can be built. This model can then be used to estimate the activity of newly designed compounds before they are synthesized, guiding the design process toward more potent or effective molecules.

Future Research Directions and Challenges for S Triazine, 2,4 Diamino 6 Isopropyl

Exploration of Novel and Sustainable Synthetic Approaches

The development of environmentally benign and efficient synthetic methods for 2,4-diamino-6-isopropyl-s-triazine and related compounds is a paramount goal. Traditional synthetic routes often involve harsh conditions and hazardous reagents, prompting a shift towards greener alternatives.

Key research directions include:

Microwave-Assisted and Sonochemical Synthesis: These techniques offer significant advantages over conventional heating, including shorter reaction times, higher yields, and reduced solvent usage. chim.itmdpi.comnih.govresearchgate.net Research has demonstrated that microwave irradiation can be an efficient, clean, and economical method for preparing various 1,3,5-triazine (B166579) derivatives, often under solvent-free conditions. chim.itresearchgate.net Similarly, sonochemistry, which utilizes ultrasound, enables efficient synthesis in aqueous media, further enhancing the sustainability of the process. mdpi.comnih.gov

Catalytic Routes: The exploration of novel catalysts, such as silica (B1680970) gel-supported Lewis acids, can facilitate the cyclotrimerization of nitriles to form the triazine ring in an environmentally friendly manner. chim.it Metal-free catalytic systems are also being investigated to avoid potential contamination and reduce costs. rsc.org

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, leading to improved safety, scalability, and product consistency. This approach is particularly promising for the industrial-scale production of triazine compounds.

Bio-based Feedstocks: Investigating the use of renewable resources as starting materials for triazine synthesis aligns with the principles of a circular economy and reduces reliance on petrochemicals.

Interactive Data Table: Comparison of Synthetic Methodologies for Triazine Derivatives

| Method | Key Advantages | Challenges | Relevant Findings |